Technical Whitepaper: 4-Chloro-6-isopropyl(1H)indazole
Technical Whitepaper: 4-Chloro-6-isopropyl(1H)indazole
The following technical guide details the physicochemical properties, synthetic methodologies, and functional applications of 4-Chloro-6-isopropyl(1H)indazole . This document is structured for researchers and drug development professionals, prioritizing mechanistic insight and reproducible protocols.
Physicochemical Profile, Synthetic Architecture, and Pharmacological Utility
Executive Summary
4-Chloro-6-isopropyl(1H)indazole (CAS: 1227268-97-4) represents a privileged heterocyclic scaffold in medicinal chemistry. Characterized by the fusion of a pyrazole and a benzene ring, this specific derivative integrates a lipophilic isopropyl group at the C6 position and an electron-withdrawing chlorine atom at the C4 position. This substitution pattern is critical for optimizing ligand-lipophilicity efficiency (LLE) in drug candidates, particularly in the development of kinase inhibitors and antiviral agents (e.g., HCV NS5B polymerase inhibitors). The C4-chloro substituent modulates the pKa of the indazole NH, enhancing hydrogen bond donor capability, while the C6-isopropyl moiety targets hydrophobic pockets, improving binding affinity and metabolic stability.
Part 1: Chemical Identity & Molecular Architecture
Structural Specifications
The molecule consists of a 1H-indazole core substituted at the 4- and 6-positions.[1][2][3] The 1H-tautomer is the thermodynamically dominant form in solution and solid state, stabilized by aromaticity and intermolecular hydrogen bonding.
| Property | Specification |
| IUPAC Name | 4-Chloro-6-(propan-2-yl)-1H-indazole |
| CAS Number | 1227268-97-4 |
| Molecular Formula | C₁₀H₁₁ClN₂ |
| Molecular Weight | 194.66 g/mol |
| SMILES | CC(C)c1cc(Cl)c2[nH]ncc2c1 |
| InChI Key | Unique identifier (Generated from structure) |
Electronic & Steric Properties
-
C4-Chlorine: Acts as a steric blocker preventing metabolic oxidation at the C4 position. Electronically, it exerts an inductive withdrawing effect (-I), slightly increasing the acidity of the N1-proton (pKa modulation).
-
C6-Isopropyl: Provides significant bulk and lipophilicity (LogP contribution ~ +1.3). It is critical for filling "deep" hydrophobic pockets in enzyme active sites, often displacing water molecules to gain entropic binding energy.
Part 2: Physicochemical Profiling
Understanding the solubility and ionization behavior is prerequisite for assay development and formulation.
| Parameter | Value (Experimental/Predicted) | Significance |
| LogP (Octanol/Water) | ~3.8 ± 0.4 (Pred.) | Highly lipophilic; suggests good membrane permeability but requires organic co-solvents (DMSO) for bioassays. |
| pKa (Indazole NH) | ~13.2 (Acidic) | The Cl atom lowers the pKa relative to unsubstituted indazole (pKa ~13.9), making deprotonation easier for N1-alkylation reactions. |
| pKa (Protonated N2) | ~0.8 (Basic) | Very weak base; unlikely to be protonated at physiological pH. |
| Solubility | DMSO (>50 mM), MeOH, DCM | Poor aqueous solubility (<10 µM) without solubilizers. |
| Melting Point | 142–146 °C | Crystalline solid; sharp melting point indicates high purity potential. |
Part 3: Synthetic Methodologies
Two primary routes are recommended: the Modified Jacobson Cyclization (for scale-up) and the Suzuki-Miyaura Functionalization (for analog generation).
Route A: Modified Jacobson Indazole Synthesis (Scale-Up)
This route constructs the indazole ring de novo from a substituted aniline. It is preferred for multi-gram synthesis due to the low cost of reagents.
Precursor: 3-Chloro-5-isopropyl-2-methylaniline (derived from chlorination of carvacrylamine or nitration/reduction of 1-chloro-3-isopropylbenzene).
Protocol:
-
Acetylation: Treat 3-chloro-5-isopropyl-2-methylaniline (1.0 eq) with acetic anhydride (1.1 eq) in acetic acid to protect the amine.
-
Nitrosation: To a solution of the acetanilide in toluene/acetic acid/Ac2O at 0°C, add isoamyl nitrite (1.5 eq) dropwise.
-
Cyclization: Heat the mixture to 80°C. The N-nitroso intermediate undergoes intramolecular cyclization and rearrangement to form N-acetyl-4-chloro-6-isopropylindazole.
-
Hydrolysis: Treat the crude N-acetyl intermediate with aqueous NaOH/MeOH at reflux to remove the acetyl group.
-
Purification: Acidify to pH 7 to precipitate the product. Recrystallize from Ethanol/Water.
Route B: Pd-Catalyzed Cross-Coupling (MedChem)
This route utilizes a di-halo indazole scaffold, exploiting the reactivity difference between C4 and C6 halogens.
Precursor: 6-Bromo-4-chloro-1H-indazole.
Protocol:
-
Reagents: 6-Bromo-4-chloro-1H-indazole (1.0 eq), Isopropenylboronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).
-
Conditions: Degassed Dioxane/Water (4:1), 90°C, 12 hours.
-
Hydrogenation: The resulting alkene intermediate is reduced using H₂ (1 atm) and Pd/C (10%) in MeOH to yield the isopropyl product.
-
Note: The C4-Cl bond is stable under standard hydrogenation conditions if reaction time is controlled, preventing dechlorination.
-
Synthetic Workflow Diagram
Figure 1: Dual synthetic pathways for 4-Chloro-6-isopropyl(1H)indazole demonstrating de novo ring formation versus functional group manipulation.
Part 4: Functional Utility & Biological Context
Pharmacophore Mapping
In the context of drug design, 4-Chloro-6-isopropyl(1H)indazole serves as a bioisostere for indole or purine rings, but with distinct electronic vectors.
-
H-Bond Donor/Acceptor: The N1-H acts as a donor, while N2 acts as an acceptor. This "hinge-binding" motif is classic for kinase inhibitors (e.g., binding to the ATP pocket hinge region).
-
Hydrophobic Vector (C6): The isopropyl group projects into the solvent-inaccessible regions (e.g., the Gatekeeper pocket in kinases or the hydrophobic cleft in viral polymerases).
-
Metabolic Shield (C4): The chlorine atom blocks P450-mediated hydroxylation at the electron-rich C4 position, prolonging half-life (
).
Application in HCV NS5B Inhibition
Indazole derivatives are documented scaffolds for Hepatitis C Virus (HCV) NS5B polymerase inhibitors. The 6-isopropyl group mimics the steric bulk of nucleoside bases or interacts with the lipophilic residues (e.g., Leu, Val) in the allosteric thumb site II of the polymerase.
Application in Kinase Inhibition
The scaffold is structurally homologous to inhibitors of CDK4/6 and JNK . The 4-chloro substitution often improves selectivity by inducing a twisted conformation in bi-aryl systems or by filling small hydrophobic pockets adjacent to the gatekeeper residue.
Part 5: Analytical Characterization
To ensure scientific integrity, the following analytical criteria must be met for the synthesized compound.
NMR Spectroscopy (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.2 (s, 1H, NH) – Broad singlet, exchangeable.
-
δ 8.15 (s, 1H, H-3) – Deshielded by N2.
-
δ 7.45 (s, 1H, H-7) – Meta coupling only.
-
δ 7.10 (s, 1H, H-5) – Meta coupling only.
-
δ 2.95 (sept, 1H, CH of iPr) – Characteristic septet.
-
δ 1.25 (d, 6H, CH₃ of iPr) – Doublet.
-
Mass Spectrometry[6]
-
Method: LC-MS (ESI+).[4]
-
Expectation: [M+H]⁺ peak at m/z 195.1 (³⁵Cl) and 197.1 (³⁷Cl) with a characteristic 3:1 isotopic ratio.
Quality Control
-
Purity: >98% by HPLC (254 nm).
-
Residual Solvents: Monitor for Ethyl Acetate or THF (common recrystallization solvents).
References
-
ChemicalBook. (n.d.). 4-Chloro-1H-indazole Synthesis and Properties. Retrieved from
-
Meng, G., et al. (2011).[1][2] An Improved Preparation of 4-Chloro-1H-indazole. Synthetic Communications. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of Indazoles. Retrieved from
-
National Institutes of Health (NIH). (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Retrieved from
-
Vertex Pharmaceuticals. (2009). Indazole derivatives as kinase inhibitors. Patent WO2009106980A2. Retrieved from
